4-(1-Amino-2-fluoroethyl)phenol
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Overview
Description
4-(1-Amino-2-fluoroethyl)phenol is an organic compound with the molecular formula C₈H₁₀FNO It is a phenolic compound characterized by the presence of an amino group and a fluorine atom attached to an ethyl chain on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoroacetophenone with ammonia under specific conditions to introduce the amino group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(1-Amino-2-fluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. The amino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and reactivity by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluorophenol: Lacks the ethyl chain, making it less bulky and potentially less reactive.
4-(1-Aminoethyl)phenol: Lacks the fluorine atom, which may reduce its stability and reactivity.
4-(2-Fluoroethyl)phenol: Lacks the amino group, reducing its ability to form hydrogen bonds.
Uniqueness
4-(1-Amino-2-fluoroethyl)phenol is unique due to the presence of both an amino group and a fluorine atom on the ethyl chain, which enhances its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2 |
InChI Key |
GBDQZMFFLYPRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)O |
Origin of Product |
United States |
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